The presence of the benzopyran core structure and the long alkyl chain linked to it suggests this compound may be a type of lipid. Lipids are a diverse class of molecules with various biological functions . Studying the structure and properties of this compound could provide insights into its potential interactions with biological systems.
The complex structure with multiple methyl groups and a long chain suggests this compound may be a natural product. Natural products are a rich source of novel drug candidates . Research into the source and potential bioactivity of this compound could be of interest.
Alpha-Tocotrienol is a member of the vitamin E family, specifically classified as a tocotrienol, which includes four distinct forms: alpha, beta, gamma, and delta. It is characterized by a unique chemical structure that includes a chromanol ring and a side chain featuring three double bonds, differentiating it from tocopherols, which possess saturated side chains. This unsaturated side chain enhances its antioxidant properties and biological activity. Alpha-Tocotrienol is predominantly found in various plant oils, particularly palm oil, rice bran oil, and wheat germ oil .
Alpha-Tocotrienol exhibits a range of biological activities that contribute to its health benefits:
Alpha-Tocotrienol can be synthesized through various methods:
Alpha-Tocotrienol has several applications across different fields:
Alpha-Tocotrienol belongs to a larger group of compounds known as tocopherols and tocotrienols. Here are some similar compounds along with their unique characteristics:
Compound | Structure Type | Antioxidant Activity | Unique Features |
---|---|---|---|
Alpha-Tocopherol | Saturated side chain | Moderate | Most common form of Vitamin E; higher bioavailability than tocotrienols. |
Beta-Tocotrienol | Unsaturated side chain | High | Similar structure but differs in methyl group positioning; less studied than alpha-tocotrienol. |
Gamma-Tocotrienol | Unsaturated side chain | High | Found predominantly in rice bran oil; exhibits strong antioxidant properties. |
Delta-Tocotrienol | Unsaturated side chain | High | Notable for its longer retention time in plasma compared to other tocotrienols. |
Alpha-tocotrienol is distinguished by its potent antioxidant properties and unique structural features that enhance its bioactivity compared to both tocopherols and other tocotrienols. Its ability to penetrate lipid membranes efficiently allows it to exert protective effects against oxidative stress more effectively than its saturated counterparts .
alpha-Tocotrienol is a member of the vitamin E family characterized by a specific molecular composition and mass. The molecular formula of alpha-tocotrienol is C₂₉H₄₄O₂, containing 29 carbon atoms, 44 hydrogen atoms, and 2 oxygen atoms [1]. This composition reflects its complex structure consisting of a chromanol ring system with an unsaturated side chain [2]. The molecular weight of alpha-tocotrienol is 424.66 g/mol, while its exact mass is 424.334131 Da as determined by high-resolution mass spectrometry [3]. These precise measurements are essential for analytical identification and quantification of alpha-tocotrienol in various matrices [4].
Property | Value |
---|---|
Molecular Formula | C₂₉H₄₄O₂ |
Molecular Weight | 424.66 g/mol |
Exact Mass | 424.334131 Da |
CAS Registry Number | 58864-81-6 (primary), 1721-51-3 (alternate) |
The molecular composition of alpha-tocotrienol contributes to its distinctive chemical behavior and interactions within biological systems [5]. The carbon-rich structure with relatively few oxygen atoms accounts for its lipophilic nature, which influences its distribution and function in cellular environments [6].
The chromanol ring forms the core structural component of alpha-tocotrienol, providing both its characteristic chemical reactivity and antioxidant properties [7]. This heterocyclic structure consists of a benzene ring fused with a pyran ring, creating a 6-hydroxychroman system [8]. The chromanol ring of alpha-tocotrienol is specifically a 2,5,7,8-tetramethyl chromanol, with methyl groups positioned at carbons 5, 7, and 8 of the aromatic ring [9].
The hydroxyl group at position 6 of the chromanol ring is particularly significant as it serves as the active site for hydrogen donation in redox reactions [9]. This structural feature enables alpha-tocotrienol to neutralize free radicals through hydrogen atom transfer, a key mechanism underlying its chemical behavior [10]. The methyl groups surrounding this hydroxyl group create a sterically hindered environment that influences the reactivity and stability of the molecule [11].
The chromanol ring configuration of alpha-tocotrienol is identical to that of alpha-tocopherol, with both compounds sharing the same pattern of methyl substitution [12]. This structural similarity contributes to their related chemical properties, though their biological activities differ due to variations in their side chains [13].
The distinguishing structural feature of alpha-tocotrienol is its unsaturated isoprenoid side chain, which differentiates it from tocopherols [14]. This side chain consists of a 13-carbon isoprenoid tail attached to the chromanol ring at the C-2 position [15]. The most notable characteristic of this side chain is the presence of three trans double bonds at positions 3', 7', and 11' [16].
These double bonds create a more rigid and compact structure compared to the fully saturated phytyl tail found in alpha-tocopherol [17]. The unsaturated nature of the side chain confers unique physical properties to alpha-tocotrienol, including enhanced membrane penetration capabilities due to its less rigid conformation [18]. Research has demonstrated that the unsaturated side chain allows alpha-tocotrienol to assume a more flexible configuration, enabling it to incorporate more efficiently into cellular membranes with saturated fatty acid layers [5].
The isoprenoid side chain contains three methyl branches at positions 4', 8', and 12', which contribute to the overall hydrophobicity of the molecule [19]. These structural features collectively influence the physicochemical behavior of alpha-tocotrienol, particularly its interaction with biological membranes and lipid environments [20].
The stereochemistry of alpha-tocotrienol is a critical aspect of its structural identity and biological activity [21]. The molecule contains one chiral center at position C-2 of the chromanol ring, where the side chain attaches [22]. Natural alpha-tocotrienol exists exclusively as the R-stereoisomer at this position, designated as (2R)-alpha-tocotrienol [23].
In addition to the chiral center, the three double bonds in the side chain exhibit E (trans) configuration [24]. These double bonds are specifically located at positions 3', 7', and 11' of the isoprenoid chain and are designated as (3'E,7'E,11'E) [25]. The complete stereochemical description of natural alpha-tocotrienol is therefore (2R,3'E,7'E,11'E)-alpha-tocotrienol [26].
The stereochemistry of alpha-tocotrienol significantly influences its molecular recognition and biological activity [27]. Studies have shown that the natural R-configuration at C-2 is essential for optimal binding to transport proteins and cellular receptors [13]. The trans configuration of the double bonds also affects the molecular conformation and flexibility of the side chain, which in turn impacts its interaction with cellular components [28].
Under certain conditions, such as exposure to heat or light, isomerization of the double bonds can occur, potentially converting the trans (E) configuration to cis (Z) [29]. This isomerization can alter the molecular shape and biological properties of alpha-tocotrienol, highlighting the importance of stereochemical stability in maintaining its functional characteristics [30].
Alpha-tocotrienol exhibits distinct solubility characteristics that influence its behavior in various environments and its formulation for analytical or practical applications [17]. As a highly lipophilic compound, alpha-tocotrienol is practically insoluble in water, with negligible aqueous solubility [31]. This poor water solubility presents challenges for its bioavailability and incorporation into aqueous systems [17].
In contrast, alpha-tocotrienol demonstrates excellent solubility in organic solvents [16]. It is readily soluble in ethanol, chloroform, hexane, and other non-polar solvents [32]. In dimethyl sulfoxide (DMSO), alpha-tocotrienol achieves a solubility of approximately 10 mg/mL, making this solvent suitable for preparing stock solutions for experimental purposes [16].
Solvent | Solubility |
---|---|
Water | Practically insoluble (~0 mg/mL) |
DMSO | ~10 mg/mL |
Ethanol | Soluble |
Hexane | Highly soluble |
Chloroform | Highly soluble |
The lipophilic nature of alpha-tocotrienol enables its incorporation into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS) [17]. These formulation approaches have been investigated to enhance the solubility and bioavailability of alpha-tocotrienol [17]. Research has shown that the incorporation of alpha-tocotrienol into nanoemulsions can significantly improve its aqueous dispersibility and stability [17].
Alpha-tocotrienol exhibits distinctive spectroscopic properties that are valuable for its identification, characterization, and quantification [33]. In ultraviolet-visible (UV-Vis) spectroscopy, alpha-tocotrienol shows a characteristic absorption maximum (λmax) at 289 nm, which is attributed to the chromanol ring structure [16]. This spectral feature is commonly used for the detection and quantification of alpha-tocotrienol in analytical methods [34].
Mass spectrometry provides crucial information for the structural elucidation of alpha-tocotrienol [26]. The molecular ion [M]+ appears at m/z 424.33, corresponding to its molecular formula C₂₉H₄₄O₂ [26]. Fragmentation patterns reveal characteristic fragments, including a base peak at m/z 165.0 (chromanol ring fragment) and other diagnostic ions at m/z 205.0, 164.0, and 166.0 [26]. These mass spectral features are valuable for confirming the identity of alpha-tocotrienol in complex matrices.
Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information about alpha-tocotrienol. In ¹H NMR spectra, the aromatic protons of the chromanol ring appear at approximately 2.1 ppm, while the olefinic protons of the unsaturated side chain resonate at 5.0-5.2 ppm [25]. The methyl groups exhibit signals in the range of 1.2-2.1 ppm [25]. These spectral patterns are distinct from those of tocopherols, particularly in the regions corresponding to the side chain protons [35].
Fluorescence spectroscopy reveals that alpha-tocotrienol emits at approximately 340 nm when excited at 280 nm [20]. This fluorescence property has been utilized in binding studies with proteins, such as albumin, to investigate the interaction mechanisms and affinity constants [20].
The stability of alpha-tocotrienol is influenced by various environmental factors, including temperature, light exposure, and oxygen availability [18]. Understanding these stability parameters is essential for proper handling, storage, and formulation of alpha-tocotrienol [36].
Alpha-tocotrienol demonstrates significant sensitivity to light, particularly when stored at room temperature [19]. Research has shown that when exposed to light at room temperature, alpha-tocotrienol undergoes complete decomposition within approximately 9 weeks [19]. This photosensitivity is attributed to the unsaturated bonds in the side chain, which are susceptible to oxidation and isomerization upon light exposure [19].
Temperature also significantly affects the stability of alpha-tocotrienol [18]. Studies have revealed that even when protected from light but stored at room temperature, alpha-tocotrienol experiences considerable degradation over time [18]. In contrast, when stored in a refrigerator (2-8°C) and protected from light, alpha-tocotrienol remains stable with no significant decomposition observed over extended periods [19].
Oxygen exposure is another critical factor influencing the stability of alpha-tocotrienol [18]. Research has demonstrated that under anoxic conditions (0% oxygen), alpha-tocotrienol can withstand temperatures as high as 95°C for up to 4 hours without degradation [18]. However, even low oxygen concentrations (2%) can result in significant degradation, with reductions of approximately 20-29% observed under similar temperature conditions [18].
Comparative stability studies among vitamin E compounds have shown that alpha-tocotrienol is generally more sensitive to oxidative degradation than alpha-tocopherol, primarily due to its unsaturated side chain [18]. This higher susceptibility to oxidation necessitates more stringent storage conditions for alpha-tocotrienol to maintain its structural integrity [19].
Alpha-tocotrienol and alpha-tocopherol share the same chromanol ring structure but differ significantly in their side chains, leading to distinct physicochemical properties and biological activities [37]. Both compounds possess a 2,5,7,8-tetramethyl chromanol ring with a hydroxyl group at position 6, which serves as the active site for antioxidant activity [9]. The methyl groups at positions 5, 7, and 8 on the chromanol ring are identical in both molecules [38].
The primary structural difference between alpha-tocotrienol and alpha-tocopherol lies in their side chains [39]. Alpha-tocotrienol contains an unsaturated isoprenoid side chain with three trans double bonds at positions 3', 7', and 11' [40]. In contrast, alpha-tocopherol features a fully saturated phytyl side chain without any double bonds [41]. This fundamental difference in saturation significantly influences the molecular conformation and flexibility of these compounds [42].
Feature | alpha-Tocotrienol | alpha-Tocopherol |
---|---|---|
Chromanol Ring | 2,5,7,8-tetramethyl chromanol | 2,5,7,8-tetramethyl chromanol |
Side Chain Type | Unsaturated isoprenoid | Saturated phytyl |
Number of Double Bonds | 3 | 0 |
Double Bond Positions | 3', 7', 11' | None |
Double Bond Configuration | E (trans) | N/A |
Side Chain Length | C16 chain (including ring) | C16 chain (including ring) |
Stereochemistry at C2 | R | R |
Molecular Flexibility | Higher (due to unsaturation) | Lower (saturated chain) |
Membrane Interaction | Greater membrane curvature stress | Less membrane curvature stress |
The unsaturated side chain of alpha-tocotrienol confers greater molecular flexibility compared to the rigid, saturated chain of alpha-tocopherol [43]. This enhanced flexibility allows alpha-tocotrienol to assume a more curved conformation, which influences its interaction with biological membranes [44]. Research has demonstrated that alpha-tocotrienol can penetrate more efficiently into tissues with saturated fatty layers due to this conformational flexibility [5].
Another notable difference is the effect on membrane dynamics [14]. The unsaturated side chain of alpha-tocotrienol exerts greater curvature stress on phospholipid membranes compared to alpha-tocopherol [14]. This property influences membrane fluidity and may contribute to the distinct biological activities observed between these compounds [45].
Despite sharing the same chromanol ring structure, alpha-tocotrienol and alpha-tocopherol exhibit different binding affinities to transport proteins [13]. The alpha-tocopherol transfer protein (alpha-TTP) shows significantly lower affinity for alpha-tocotrienol compared to alpha-tocopherol, which is attributed to the presence of the three double bonds in the side chain [13]. These rigid configurations impede the accommodation of the unsaturated tail within the hydrophobic pocket of the protein [13].
Alpha-tocotrienol is identified through various nomenclature systems and identifiers that facilitate its precise recognition in scientific literature and databases [46]. The International Union of Pure and Applied Chemistry (IUPAC) name for alpha-tocotrienol is (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol [1]. This systematic name comprehensively describes the molecular structure, including the stereochemistry of the chiral center and double bonds [47].
The common name "alpha-tocotrienol" is derived from the structural classification within the vitamin E family [48]. The prefix "alpha" denotes the specific pattern of methyl substitution on the chromanol ring (positions 5, 7, and 8), while "tocotrienol" indicates the presence of three double bonds in the side chain [49]. Alternative names include D-alpha-tocotrienol, (R)-alpha-tocotrienol, (2R,3'E,7'E)-alpha-tocotrienol, and zeta1-tocopherol [4].
Several identification systems assign unique codes to alpha-tocotrienol for database referencing and cross-platform identification. The Chemical Abstracts Service (CAS) Registry Numbers for alpha-tocotrienol are 58864-81-6 (primary) and 1721-51-3 (alternate) [6]. Other important identifiers include PubChem CID (5282347), ChEBI ID (CHEBI:33270), LIPID MAPS ID (LMPR02020054), and Human Metabolome Database ID (HMDB0006327) [3] [4] [8].
Identification System | Identifier |
---|---|
IUPAC Name | (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol |
Common Name | alpha-Tocotrienol |
CAS Registry Number | 58864-81-6 (primary), 1721-51-3 (alternate) |
PubChem CID | 5282347 |
ChEBI ID | CHEBI:33270 |
LIPID MAPS ID | LMPR02020054 |
HMDB ID | HMDB0006327 |
For structural representation, alpha-tocotrienol can be described using various chemical notation systems. The Simplified Molecular-Input Line-Entry System (SMILES) notation for alpha-tocotrienol is CC1=C(C(=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O [1]. The International Chemical Identifier (InChI) provides a more detailed structural representation, including stereochemical information: InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 [4]. The corresponding InChI Key, RZFHLOLGZPDCHJ-XZXLULOTSA-N, serves as a condensed identifier for database searching [4].